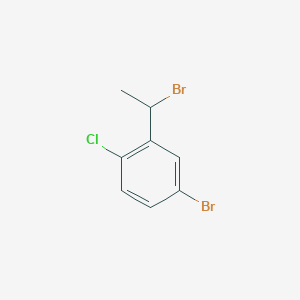![molecular formula C6H11NO B15296501 2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
2-Azabicyclo[3.1.1]heptan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[311]heptan-4-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptan-4-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the reduction of spirocyclic oxetanyl nitriles, which has been studied for its mechanism, scope, and scalability .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azabicyclo[3.1.1]heptan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be functionalized via photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, N-hydroxyphthalimide esters, and organic photocatalysts. The conditions for these reactions are typically mild, avoiding the need for external oxidants and expensive metal catalysts.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[3.1.1]heptan-4-ol has several scientific research applications. In medicinal chemistry, it has been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties . The compound is also used in the synthesis of carbocyclic nucleosides, which are important intermediates in the development of antiviral drugs . Additionally, this compound is studied for its potential as a bioisostere of meta-substituted benzenes, which can improve the metabolic stability and lipophilicity of drug candidates .
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-ol involves its interaction with molecular targets and pathways in biological systems. For example, when incorporated into the structure of Rupatidine, the compound improves the drug’s physicochemical properties by mimicking the fragment of meta-substituted benzenes . This structural modification enhances the drug’s binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[3.1.1]heptan-4-ol can be compared with other similar compounds, such as 2-Azabicyclo[2.2.1]heptanes and bicyclo[3.1.1]heptanes. These compounds share similar structural features but differ in their ring sizes and substitution patterns. For instance, 2-Azabicyclo[2.2.1]heptanes are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and are used to build up a library of bridged aza-bicyclic structures . Bicyclo[3.1.1]heptanes, on the other hand, are proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds .
Similar Compounds
- 2-Azabicyclo[2.2.1]heptanes
- Bicyclo[3.1.1]heptanes
- Spirocyclic oxetanyl nitriles
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
2-azabicyclo[3.1.1]heptan-4-ol |
InChI |
InChI=1S/C6H11NO/c8-6-3-7-5-1-4(6)2-5/h4-8H,1-3H2 |
InChI-Schlüssel |
RJFSZMRLRWNKCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1NCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
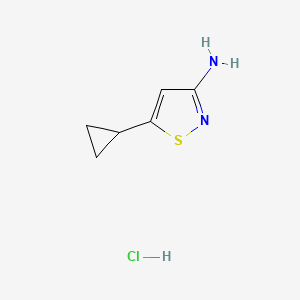
![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
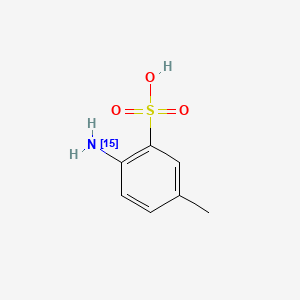
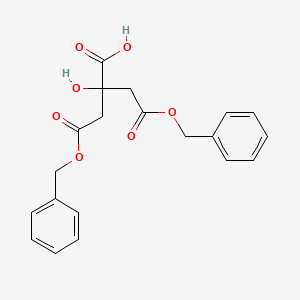
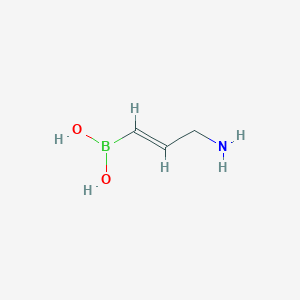
![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)
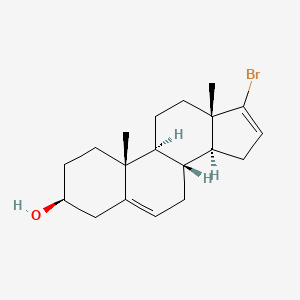
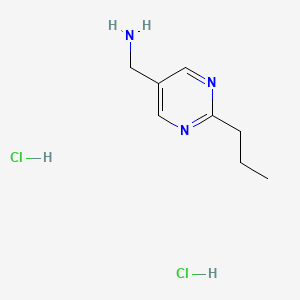
![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
